molecular formula C21H19N5O5 B2471518 N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251544-19-0

N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2471518
CAS No.: 1251544-19-0
M. Wt: 421.413
InChI Key: NWGZGGJOGOJVCL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a phenoxy group, and a dimethoxyphenyl group

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5/c1-29-16-10-14(11-17(12-16)30-2)23-18(27)13-26-21(28)25-9-8-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGZGGJOGOJVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrazine core. This can be achieved by reacting 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with appropriate aldehydes under cyclization conditions . The resulting intermediate is then subjected to further functionalization to introduce the phenoxy and dimethoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed coupling reactions, and the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific combination of functional groups and its triazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

  • Molecular Formula : C21H19N5O5
  • Molecular Weight : 421.4 g/mol
  • CAS Number : 1251544-19-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164

These compounds exhibit a structure-activity relationship (SAR) indicating that electron-donating groups enhance anticancer efficacy while electron-withdrawing groups diminish it.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Triazole derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies indicate that modifications to the phenoxy group can significantly affect anti-inflammatory activity.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal effectiveness against a range of bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be further developed as a broad-spectrum antimicrobial agent.

Case Studies

  • Anticancer Screening : A study screened a library of similar compounds against multicellular spheroids representing various cancers. The results indicated that certain derivatives exhibited superior cytotoxicity compared to established chemotherapeutics like doxorubicin .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, compounds structurally related to this compound demonstrated significant reductions in paw edema compared to controls.

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